ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-benzamido-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-19(24)16-13-20-22(15-11-7-4-8-12-15)17(16)21-18(23)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMKOSRYVPNTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971081 | |
| Record name | Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5571-68-6 | |
| Record name | Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis . One-pot multicomponent processes and novel reactants are also employed to streamline the production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. It disrupts bacterial protein synthesis, leading to cell death .
- Anticancer Properties : Research indicates that the compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest involvement of caspase pathways and oxidative stress modulation .
The compound has demonstrated a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacterial strains, inhibiting growth at low concentrations |
| Antifungal | Inhibits proliferation of fungi such as Candida albicans |
| Anticancer | Induces cell cycle arrest and apoptosis in cancer cells |
Agricultural Applications
This compound is being explored for its potential use in agrochemicals. Its antimicrobial properties may be harnessed to develop new fungicides or bactericides that can protect crops from pathogens while being environmentally friendly.
Case Studies and Research Findings
Several studies have focused on the applications of this compound:
- Antimicrobial Evaluation : A study assessed the efficacy of this compound against Escherichia coli and Staphylococcus aureus, reporting significant inhibitory effects that suggest its potential as a lead compound for antibiotic development .
- Anticancer Studies : In vitro experiments showed that the compound could induce apoptosis in cancer cell lines through oxidative stress mechanisms . This positions it as a candidate for further development in cancer therapeutics.
- Fungal Inhibition : Another study highlighted the antifungal properties against Candida albicans, demonstrating effective inhibition at low concentrations, which could lead to new antifungal agents .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier. This characteristic enhances its potential for treating central nervous system-related conditions .
Mechanism of Action
The mechanism of action of ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar pyrazole derivatives, such as:
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with different substituents on the pyrazole ring.
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with a hydroxyl group at the 5-position.
5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with a cinnamamide group at the 4-position.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Biological Activity
Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications in medicinal chemistry.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, have garnered significant attention due to their therapeutic potential. These compounds are known for various biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
The structural diversity of pyrazoles allows for modifications that can enhance their biological efficacy and selectivity.
Synthesis of this compound
The synthesis typically involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with various hydrazines. The reaction conditions often include the use of transition-metal catalysts to improve yield and efficiency.
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate | Condensation with hydrazine |
| 2 | Transition-metal catalysts | Enhanced reaction efficiency |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Liver cancer (HepG2)
- Cervical cancer (HeLa)
In vitro studies reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells. Importantly, these compounds demonstrated minimal toxicity to normal fibroblasts, suggesting a favorable therapeutic index .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against a range of bacterial strains. This makes it a potential candidate for the development of new antibiotics. The mechanism appears to involve the inhibition of specific enzymes critical for bacterial survival .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties as well. It could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although further research is required to elucidate these mechanisms fully .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes or proteins involved in cellular processes, leading to apoptosis in cancer cells and reduced inflammation.
Comparative Analysis
When compared with other pyrazole derivatives, this compound stands out due to its unique substituents that enhance its biological activity. For instance:
| Compound | Activity | Notes |
|---|---|---|
| Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate | Moderate anticancer | Different substituents alter efficacy |
| 3-methyl-1-phenyl-1H-pyrazol-5-ol | Antimicrobial | Hydroxyl group impacts activity |
| 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole | Anticancer | Cinnamide group enhances potency |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In vitro Studies : Demonstrated significant antiproliferative effects on various cancer cell lines.
- Antimicrobial Tests : Showed effectiveness against multiple bacterial strains, indicating potential as a new antibiotic.
- Toxicity Assessments : Indicated low toxicity towards normal cells, suggesting a safer profile for therapeutic use.
Q & A
Q. What synthetic strategies are effective for preparing ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by benzamidation. Key steps include:
- Cyclization : Optimize temperature (80–120°C) and solvent (e.g., ethanol or DMF) to enhance pyrazole ring formation .
- Hydrolysis and Amidation : Use basic hydrolysis (NaOH/EtOH) to convert ester intermediates to carboxylic acids, followed by coupling with benzoyl chloride in the presence of coupling agents like DCC/DMAP .
- Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometry of phenylhydrazine derivatives to minimize byproducts.
Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing pyrazole-4-carboxylate derivatives?
- Methodological Answer :
- ¹H NMR : The pyrazole C-H protons typically resonate at δ 6.5–8.5 ppm. The benzamide NH signal appears as a singlet near δ 10–12 ppm, but exchange broadening may require DMSO-d₆ as a solvent .
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and benzamide carbonyl (C=O) at ~1650 cm⁻¹. Discrepancies in peak positions may indicate tautomerism or hydrogen bonding .
- Contradiction Resolution : Cross-validate with ¹³C NMR: ester carbonyl carbons appear at ~165 ppm, while benzamide carbonyls are near 168 ppm .
Q. What safety precautions are recommended for handling pyrazole derivatives during synthesis?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves and safety goggles. Use fume hoods to avoid inhalation of fine powders (e.g., pyrazole intermediates may cause respiratory irritation ).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ADF software to analyze electron density distribution. The benzamide group’s electron-withdrawing effect reduces pyrazole ring aromaticity, increasing electrophilicity at C-3 .
- Molecular Docking : Employ AutoDock Vina to model interactions with target proteins (e.g., kinases). The ester moiety’s flexibility may enhance binding affinity compared to rigid carboxylic acid analogs .
Q. What crystallographic tools (e.g., SHELX, Mercury) are critical for resolving structural ambiguities in pyrazole derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule refinement. Key parameters:
- Twinning : Apply TWIN and BASF commands for twinned crystals (common in phenyl-substituted pyrazoles) .
- Disorder Modeling : Split occupancy for flexible benzamide groups using PART and AFIX constraints .
- Mercury Visualization : Analyze π-π stacking (3.5–4.0 Å) between phenyl rings and hydrogen-bonding networks (N–H···O=C) to correlate packing with solubility .
Q. How do substituent effects (e.g., benzamide vs. methyl groups) influence the compound’s spectroscopic and reactivity profiles?
- Methodological Answer :
- Comparative Table :
| Substituent | ¹H NMR Shift (Pyrazole C-H) | IR C=O (cm⁻¹) | Reactivity with Nucleophiles |
|---|---|---|---|
| Benzamide | δ 7.8–8.2 (d, J=8 Hz) | 1650 | Slow ester hydrolysis |
| Methyl | δ 6.9–7.3 (s) | 1700 | Fast hydrolysis |
- Mechanistic Insight : Electron-withdrawing benzamide groups decrease electron density at the ester carbonyl, slowing nucleophilic attack .
Q. What strategies address contradictions in biological activity data across structurally similar pyrazole derivatives?
- Methodological Answer :
- SAR Analysis : Compare bioactivity of analogs (e.g., 5-(4-fluorophenyl) vs. 5-benzamido derivatives) using in vitro assays. For example:
| Compound | IC₅₀ (µM) for Kinase X | LogP |
|---|---|---|
| Ethyl 5-benzamido derivative | 0.45 | 2.8 |
| 5-Methyl analog | 1.20 | 3.5 |
- Data Interpretation : Lower LogP in benzamido derivatives improves aqueous solubility, enhancing cell permeability despite similar in vitro potency .
Data-Driven Insights
- Spectral Data Contradictions : Discrepancies in NH proton signals may arise from solvent-dependent tautomerism. For example, in DMSO-d₆, intramolecular H-bonding stabilizes the amide tautomer, while CDCl₃ may show broadening due to solvent exchange .
- Crystallographic Challenges : Twinning and disorder are common in phenyl-pyrazole derivatives; refine using high-resolution data (θ > 25°) and anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
